molecular formula C20H20N2O5 B2551496 ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879447-21-9

ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Cat. No.: B2551496
CAS No.: 879447-21-9
M. Wt: 368.389
InChI Key: BNBYYPNYMGFEDI-UHFFFAOYSA-N
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Description

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a pyrazole-based aromatic ester compound. Its structure comprises a central pyrazole ring substituted with a 2-hydroxy-4-methoxyphenyl group at position 3, a methyl group at position 5, and an ethoxybenzoate moiety at position 2. This compound is synthesized via nucleophilic substitution or coupling reactions involving pyrazole intermediates and ester derivatives. The compound’s molecular weight is approximately 426.43 g/mol (based on its ethyl ester analog in ), and it is commercially available in research-grade quantities (e.g., 95% purity) .

Properties

IUPAC Name

ethyl 4-[[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-4-26-20(24)13-5-7-14(8-6-13)27-19-12(2)21-22-18(19)16-10-9-15(25-3)11-17(16)23/h5-11,23H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBYYPNYMGFEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its mechanism of action involves charge transfer processes, where it acts as a donor or acceptor in electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyrazole derivatives with diverse substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:

Compound Name Molecular Formula Mol. Weight (g/mol) Key Substituents Notable Properties/Applications
Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate (Target Compound) C₂₁H₂₂N₂O₆ ~426.43 Ethyl benzoate, 2-hydroxy-4-methoxy phenyl, 5-methyl pyrazole Limited direct data; potential applications inferred from analogs (e.g., antimicrobial activity).
Methyl 4-{[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy}benzoate C₂₀H₂₀N₂O₆ 384.39 Methyl benzoate instead of ethyl Higher commercial availability (95% purity); used as a synthetic intermediate.
Ethyl 4-({3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl}oxy)benzoate C₂₁H₂₂N₄O₆ 426.43 Additional hydrazinyl-oxoethoxy side chain on phenyl ring No reported bioactivity; structural complexity may enhance binding affinity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₄ClFN₆S 555.05 Chlorophenyl, fluorophenyl, triazole, thiazole Demonstrated antimicrobial activity; halogen substituents enhance potency .
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) C₂₀H₂₄F₄N₄O₄ 460.42 Carbamoyl, tetrafluoropropane, propyl Higher molecular weight due to fluorine atoms; synthetic yield 58% .

Key Observations

Substituent Effects on Bioactivity: Halogenated analogs (e.g., chloro/bromo derivatives in ) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane permeability . The target compound lacks halogens but includes a methoxy group, which may improve solubility.

Ester Group Variations :

  • Replacing the ethyl ester with a methyl group () reduces molecular weight by ~42 g/mol, likely altering lipophilicity and metabolic stability.

Synthetic Accessibility :

  • The target compound’s synthesis may follow routes similar to ’s method A (using iodonium salts and Na₂CO₃), though yields and purity depend on substituent reactivity .

Biological Activity

Ethyl 4-((3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_2O_4, with a molecular weight of approximately 342.38 g/mol. The structure includes a benzoate moiety linked to a pyrazole derivative, which is known for various biological activities.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC18H22N2O4
Molecular Weight342.38 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the effects of methoxy-substituted pyrazoles, compounds demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM . this compound's structural similarity suggests potential for comparable activity.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with hydroxyl and methoxy groups have been shown to exhibit enhanced antioxidant activity.

Research Findings on Antioxidant Activity

A study indicated that certain derivatives with hydroxyl substitutions significantly improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) . The presence of the hydroxy group in this compound may contribute similarly.

Antibacterial Activity

The antibacterial effects of related compounds have also been documented. For example, certain pyrazole derivatives exhibited notable activity against Gram-positive bacteria, such as Enterococcus faecalis.

Table 2: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)
Hydroxy-substituted pyrazoleE. faecalis8
Methoxy-substituted benzimidazoleStaphylococcus aureus12

The biological activities of this compound may be attributed to its ability to modulate oxidative stress pathways and inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Proposed Mechanisms

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in related studies.

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